ARP 100

描述

ARP 100 是一种选择性基质金属蛋白酶 2 (MMP-2) 抑制剂,MMP-2 是基质金属蛋白酶家族中的一种,参与细胞外基质蛋白的降解。 该化合物在抑制某些癌细胞的侵袭性方面显示出巨大潜力,使其成为癌症研究中宝贵的工具 .

准备方法

ARP 100 是通过一系列涉及 N-芳基磺酰基-N-烷氧基氨基乙酰基羟肟酸的化学反应合成的。 . 反应条件通常包括使用有机溶剂和催化剂来促进目标产物的形成。 工业生产方法可能涉及在受控条件下放大这些反应,以确保高产率和纯度 .

化学反应分析

ARP 100 经历了各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成相应的氧化物。

还原: 该化合物可以被还原为相应的胺或醇。

取代: This compound 可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂. 从这些反应中形成的主要产物取决于所用条件和试剂。

科学研究应用

Introduction to ARP 100

This compound, scientifically known as N-(Aminooxyacetyl)-N’-(D-biotinoyl)hydrazine trifluoroacetic acid salt, is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). This compound has garnered attention for its applications in various scientific fields, particularly in cancer research and cardiotoxicity studies. Its ability to selectively inhibit MMP-2 activity makes it a valuable tool in therapeutic research, especially concerning conditions associated with oxidative stress and tissue remodeling.

Cancer Research

This compound has been investigated for its role in mitigating the cardiotoxic effects of anthracycline drugs, such as doxorubicin. In a study involving neonatal rat ventricular myocytes, this compound effectively reduced MMP-2 activity, which is known to contribute to doxorubicin-induced cardiotoxicity. The compound restored calcium transients that were impaired by doxorubicin treatment, indicating its potential as a protective agent against chemotherapy-induced cardiac damage .

Table 1: Effects of this compound in Cancer Research

Cardiovascular Studies

In cardiovascular research, this compound's inhibition of MMP-2 has been linked to better outcomes in heart conditions exacerbated by oxidative stress. The compound was shown to ameliorate the effects of oxidative stress on cardiac tissues, which is critical given that MMP-2 activation is often associated with heart failure and myocardial infarction.

Table 2: Impact of this compound on Cardiovascular Health

| Condition | Effect of this compound |

|---|---|

| Heart failure | Inhibition of MMP-2 led to improved cardiac function . |

| Myocardial infarction | Reduced tissue remodeling and fibrosis . |

Tissue Repair and Regeneration

This compound has potential applications in tissue repair due to its role in inhibiting MMP-2, which is involved in extracellular matrix degradation. By controlling MMP-2 activity, this compound may facilitate better healing responses in various tissues following injury or surgery.

Case Study: Wound Healing

In experimental models, the application of this compound has resulted in enhanced wound healing rates due to reduced matrix degradation, allowing for more effective tissue regeneration.

Therapeutic Development

The development of therapeutic agents utilizing this compound is underway, particularly focusing on conditions where MMP-2 plays a detrimental role. The compound's specificity for MMP-2 makes it an attractive candidate for drug development aimed at treating diseases characterized by excessive matrix degradation.

Table 3: Therapeutic Potential of this compound

作用机制

ARP 100 通过选择性抑制 MMP-2 发挥作用。它与 MMP-2 的 S1’ 口袋相互作用,阻止酶降解细胞外基质蛋白。 这种抑制减少了癌细胞的侵袭性,从而限制了它们转移的能力 . 参与其中的分子靶点和途径包括 MMP-2 的锌结合域,这对其酶活性至关重要 .

相似化合物的比较

与其他基质金属蛋白酶相比,ARP 100 对 MMP-2 的高选择性是独一无二的。类似的化合物包括:

CGS27023A: 另一种具有更广谱特异性的 MMP 抑制剂。

马里玛司他: 一种广泛用于癌症研究的广谱 MMP 抑制剂。

巴替马司他: 一种早期 MMP 抑制剂,选择性有限。this compound 的独特性在于它对 MMP-2 的高选择性,使其成为研究该酶在各种生物过程中的特定作用的宝贵工具.

生物活性

ARP 100, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), has garnered attention for its potential therapeutic applications, particularly in cancer treatment and tissue remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of this compound

This compound (CAS: 704888-90-4) is characterized by its potent inhibition of MMP-2, with an IC50 value of 12 nM . This compound exhibits selectivity over other MMP family members, including MMP-1, MMP-3, MMP-7, and MMP-9, which have IC50 values significantly higher than that of MMP-2 (200 nM for MMP-9 and >50,000 nM for MMP-1 and MMP-7) .

Matrix metalloproteinases are crucial in the degradation of extracellular matrix components, playing roles in both physiological processes (like embryonic development) and pathological conditions (such as metastasis) . this compound binds selectively to the S1' pocket of MMP-2, inhibiting its activity and thereby reducing invasive properties in tumor cells. In vitro studies indicate that this compound demonstrates anti-invasive effects similar to those of the reference drug CGS27023A when tested on HT1080 fibrosarcoma cells, which overexpress MMP-2 and MMP-9 .

In Vitro Studies

In vitro analyses have shown that this compound effectively reduces cell invasion through matrigel assays. The compound's selectivity for MMP-2 over other metalloproteinases suggests a targeted approach to mitigating tumor invasiveness without broadly affecting other physiological processes .

In Silico Studies

Computational studies indicate that the structural features of this compound contribute to its selectivity. The presence of a biphenyl group appears to hinder interactions with MMP-1, thereby enhancing selectivity for MMP-2 . This finding underscores the importance of molecular design in developing selective inhibitors.

Case Study Data

A notable case study involved the application of this compound in an experimental model assessing its impact on tumor progression. The results indicated a significant reduction in metastatic behavior in treated groups compared to controls, further supporting the compound's potential as a therapeutic agent .

Summary of Biological Activity

The following table summarizes the biological activity and selectivity profile of this compound:

| Target | IC50 (nM) | Biological Activity |

|---|---|---|

| MMP-2 | 12 | Selective inhibition; anti-invasive properties |

| MMP-9 | 200 | Less selective; higher IC50 |

| MMP-3 | >4500 | Minimal interaction |

| MMP-1 | >50000 | Inactive; poor binding due to structural factors |

| MMP-7 | >50000 | Inactive; poor binding due to structural factors |

Clinical Development Status

As of now, this compound is still in preclinical development stages with no ongoing clinical trials reported. Future research will be essential to establish its efficacy and safety profiles in human subjects .

属性

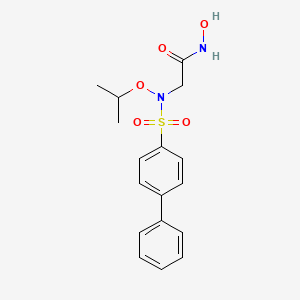

IUPAC Name |

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGLPDURIUEELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434718 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704888-90-4 | |

| Record name | ARP 100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ARP-100?

A1: ARP-100 acts by selectively inhibiting the activity of MMP-2 [, , , , , ]. MMP-2 is a zinc-dependent protease involved in extracellular matrix remodeling and implicated in various pathological conditions like cardiac injury and cancer metastasis.

Q2: How does ARP-100's inhibition of MMP-2 impact cardiac injury?

A2: Research suggests that ARP-100's cardioprotective effects stem from preventing the degradation of key proteins involved in cardiac function. For instance, ARP-100 prevents the MMP-2-mediated degradation of SERCA2a, a protein crucial for calcium handling and muscle relaxation in cardiomyocytes [, ]. This protective effect is linked to improved recovery of cardiac mechanical function after ischemia-reperfusion injury [].

Q3: Can you elaborate on the role of ARP-100 in modulating intracellular calcium transients in cardiomyocytes?

A3: Studies show that doxorubicin, a chemotherapeutic agent known to cause cardiotoxicity, increases oxidative stress and activates MMP-2 in cardiomyocytes []. This activation disrupts intracellular calcium handling, leading to decreased amplitude and frequency of calcium transients. Importantly, ARP-100 treatment attenuates these doxorubicin-induced disruptions, suggesting its potential in mitigating cardiotoxicity [].

Q4: How does ARP-100 affect tumor cell behavior?

A4: In melanoma cells (MV3), ARP-100 effectively counteracted the invasion-promoting effects of lisinopril, an ACE inhibitor []. This suggests that ARP-100 might regulate tumor cell invasiveness by modulating MMP-2 activity, which is known to be involved in extracellular matrix degradation during metastasis.

Q5: What is the molecular formula and weight of ARP-100?

A5: The molecular formula of ARP-100 is C17H20N2O5S, and its molecular weight is 376.43 g/mol.

Q6: Has research explored the structure-activity relationship of ARP-100 and its analogs?

A6: While the provided abstracts do not delve into specific SAR studies for ARP-100, they highlight the importance of its selective inhibition of MMP-2 over other MMPs. This suggests that structural modifications to the ARP-100 scaffold could potentially alter its selectivity and potency towards different MMP subtypes.

Q7: What in vitro models have been used to study ARP-100's efficacy?

A7: Researchers have employed various in vitro models to investigate ARP-100's effects. These include:

- Isolated rat hearts subjected to ischemia-reperfusion injury: This model helps assess the cardioprotective effects of ARP-100 and its impact on cardiac function [].

- Neonatal rat ventricular myocytes (NRVM): NRVM cultures are used to study the effects of ARP-100 on cardiomyocyte function, including oxidative stress, MMP-2 activity, and calcium handling [, ].

- Human fibrosarcoma (HT1080) cells: This cell line helps evaluate the impact of ARP-100 on tumor cell behavior, particularly invasion and MMP-2 activity [, ].

- Human melanoma (MV3) cells: This cell line is employed to understand the role of ARP-100 in regulating tumor cell migration and invasion [].

- Human microvascular endothelial cells (HMEC-1): This model is used to study the effects of ARP-100 on angiogenesis, a crucial process in tumor growth and metastasis [].

Q8: What in vivo models have been utilized to study ARP-100's effects?

A8: While the provided abstracts primarily focus on in vitro studies, one study mentions using an in vivo A549 xenograft model to investigate the impact of MMP-2 suppression on tumor growth and angiogenesis [].

Q9: Are there other MMP inhibitors with similar properties to ARP-100?

A9: Yes, several other MMP inhibitors exist, each with varying selectivity profiles. The abstracts mention:

- Batimastat: A broad-spectrum MMP inhibitor with potential in various applications, including cancer therapy [].

- GM6001: Another broad-spectrum MMP inhibitor used in research to understand the role of MMPs in different biological processes [].

- ONO-4817: A selective MMP-2 and MMP-9 inhibitor investigated for its potential therapeutic benefits [, ].

- TIMP-2 (Tissue inhibitor of metalloproteinase-2): A naturally occurring inhibitor of MMP-2 that plays a role in regulating its activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。